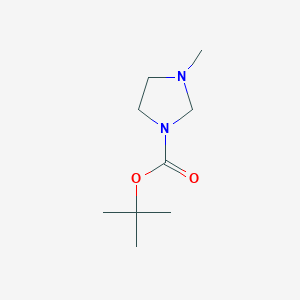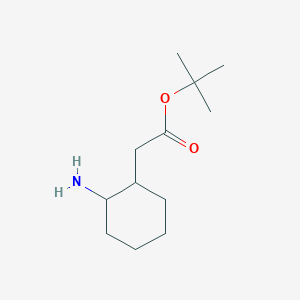
1,3-Dioxoisoindolin-2-yl 2-(thiophen-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-2-yl)acetate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Méthodes De Préparation
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-2-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate with bis(dimethylamino)-tert-butoxymethane, followed by treatment with various amines and hydrazines to afford the corresponding amino-substituted products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and hydrazines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-2-yl)acetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-2-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl 1,3-dioxo-2-iso-indolinecarboxylate: Another phthalimide derivative with similar structural features.
Thalidomide: A well-known phthalimide derivative with significant biological activities.
Propriétés
Formule moléculaire |
C14H9NO4S |
|---|---|
Poids moléculaire |
287.29 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) 2-thiophen-2-ylacetate |
InChI |
InChI=1S/C14H9NO4S/c16-12(8-9-4-3-7-20-9)19-15-13(17)10-5-1-2-6-11(10)14(15)18/h1-7H,8H2 |
Clé InChI |
OHPAIYCTZCGLNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


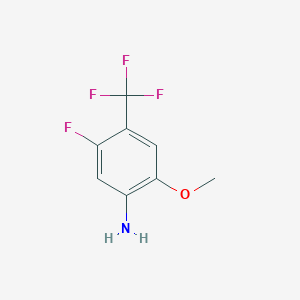
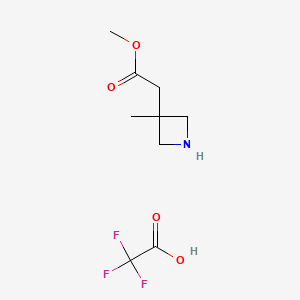
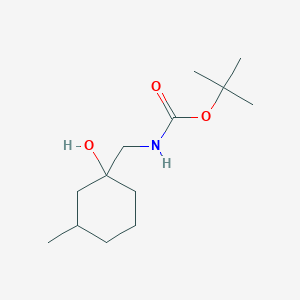

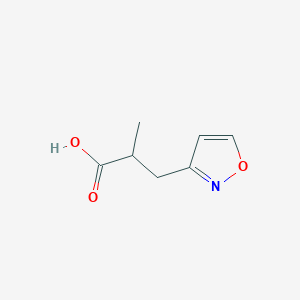
![2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13581134.png)
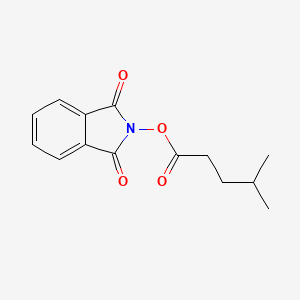
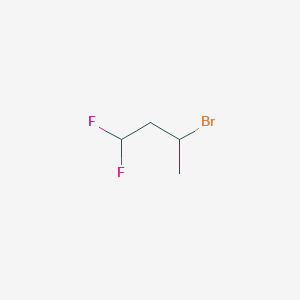
![5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylicacid](/img/structure/B13581149.png)

![2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride](/img/structure/B13581159.png)
